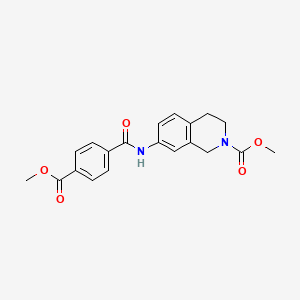

methyl 7-(4-(methoxycarbonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(4-(methoxycarbonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a 7-substituted benzamido group with dual ester functionalities. The compound's structure includes:

- A 3,4-dihydroisoquinoline core, a bicyclic scaffold common in bioactive molecules.

- A 4-(methoxycarbonyl)benzamido substituent at position 7, introducing both amide and ester groups for enhanced electronic and steric properties.

- A methyl ester at position 2, stabilizing the tetrahydroisoquinoline backbone.

Properties

IUPAC Name |

methyl 7-[(4-methoxycarbonylbenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-26-19(24)15-5-3-14(4-6-15)18(23)21-17-8-7-13-9-10-22(20(25)27-2)12-16(13)11-17/h3-8,11H,9-10,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLGPSNPRCHMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-(4-(methoxycarbonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the CAS number 1448034-51-2, is an isoquinoline derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, which are critical for its application in medicinal chemistry. Below, we explore its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 368.4 g/mol

- Structure : The compound features a dihydroisoquinoline core with a methoxycarbonyl group and a benzamide substituent, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in the isoquinoline class often exhibit inhibitory effects on various enzymes. For instance, studies have shown that isoquinoline derivatives can inhibit phosphodiesterases (PDEs), which play a role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), affecting smooth muscle relaxation and cardiovascular function .

- Anticancer Activity : Similar compounds have demonstrated potential anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the c-Myc pathway, which regulates cell proliferation and survival . The specific interactions and efficacy of this compound in this context require further investigation.

- Neuroprotective Effects : Isoquinoline derivatives have been implicated in neuroprotection against oxidative stress and neuroinflammation. This property is particularly relevant for compounds targeting neurodegenerative diseases .

Study on Anticancer Properties

A study investigated the effects of various isoquinoline derivatives on cancer cell lines. This compound was tested alongside other compounds for its ability to inhibit cell proliferation. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Pharmacokinetics

Research into the pharmacokinetic profile of similar isoquinoline compounds has shown variable absorption rates and bioavailability depending on structural modifications. While specific data on this compound is limited, understanding these parameters is crucial for optimizing its therapeutic use .

Comparative Analysis of Isoquinoline Derivatives

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 1448034-51-2 | 368.4 g/mol | Potential anticancer activity |

| T-1032 | N/A | N/A | PDE5 inhibitor with cGMP modulation |

| LY3154207 | N/A | N/A | D1 receptor modulator with neuroprotective effects |

Comparison with Similar Compounds

Structural and Functional Similarities

The compound belongs to a broader class of 7-substituted tetrahydroisoquinoline carboxylates. Key analogs and their distinguishing features are summarized below:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): Halogenated analogs (e.g., 2-chloro-6-fluoro in ) increase polarity and metabolic stability but may reduce solubility.

- Electron-Donating Groups (EDGs): The 4-methoxycarbonyl group in the target compound enhances resonance stabilization and may improve binding to hydrophobic enzyme pockets.

Key Research Findings

Synthetic Efficiency: Microwave-assisted reactions () and optimized Pd catalysts () achieve high yields (>90%) for intermediates, critical for scaling the target compound .

SAR Insights: Substituent bulkiness (e.g., tert-butyl vs. methyl) correlates with altered binding affinities in kinase inhibitors .

Limitations: Halogenated analogs (e.g., ) face challenges in solubility, necessitating formulation optimization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 7-(4-(methoxycarbonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how can reaction conditions be optimized?

- Methodology : Start with precursor compounds like benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate () or methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Amide coupling (e.g., using HATU or EDCI) with 4-(methoxycarbonyl)benzoic acid is a key step. Optimize reaction conditions (solvent, temperature, catalyst) via DOE (Design of Experiments) to maximize yield. Monitor reaction progress via TLC or HPLC ().

- Critical Parameters : Avoid bromine displacement side reactions (). Use anhydrous conditions to prevent hydrolysis of the methoxycarbonyl group ( ).

Q. How can the purity of this compound be assessed, and what analytical techniques are most effective?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of methanol/water containing 0.1% formic acid. Adjust pH to 5.5 for optimal resolution ().

- NMR : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR. Key signals include the methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons in the benzamido group (~δ 7.5–8.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]<sup>+</sup>.

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC ().

- Light Sensitivity : Expose to UV light (254 nm) and analyze for photodegradation products.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace methoxycarbonyl with carboxyl or amide groups) ().

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (Surface Plasmon Resonance).

Q. What computational strategies can predict the photophysical properties of this compound for fluorescence-based applications?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to estimate excitation wavelengths ( ).

- TD-DFT : Simulate UV-Vis spectra and compare with experimental data.

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodology : Grow single crystals via slow evaporation in solvents like DCM/hexane. Collect X-ray diffraction data (e.g., Cu-Kα radiation). Analyze bond lengths/angles ( ).

- Case Study : For similar dihydroisoquinoline derivatives, crystallography confirmed the chair conformation of the dihydro ring ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.